N-[(oxan-3-yl)methyl]quinoxalin-2-amine
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Overview
Description
N-[(oxan-3-yl)methyl]quinoxalin-2-amine is a compound that belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(oxan-3-yl)methyl]quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with glyoxal to form quinoxaline, which is then reacted with oxan-3-ylmethylamine under specific conditions to yield the desired compound . Industrial production methods often focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[(oxan-3-yl)methyl]quinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
N-[(oxan-3-yl)methyl]quinoxalin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(oxan-3-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(oxan-3-yl)methyl]quinoxalin-2-amine can be compared with other quinoxaline derivatives, such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Carbadox: Another veterinary antibiotic.
What sets this compound apart is its unique oxan-3-ylmethyl group, which may confer specific biological activities and properties not found in other quinoxaline derivatives .
Properties
IUPAC Name |
N-(oxan-3-ylmethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-6-13-12(5-1)15-9-14(17-13)16-8-11-4-3-7-18-10-11/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCLPNYZNTUKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.